molecular formula C11H13NO4 B2819489 Methyl 2-methyl-2-(3-nitrophenyl)propanoate CAS No. 103797-22-4

Methyl 2-methyl-2-(3-nitrophenyl)propanoate

Cat. No. B2819489
CAS RN: 103797-22-4
M. Wt: 223.228
InChI Key: UXYZPBKSIFDTJL-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-(3-nitrophenyl)propanoate” is a chemical compound often used as an intermediate in organic synthesis . It can be used in synthetic drugs, spices, and pesticides .


Synthesis Analysis

“Methyl 2-methyl-2-(3-nitrophenyl)propanoate” can be obtained by reacting 2-methyl-2-(3-nitrophenyl) propionic acid with methyl magnesium bromide .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-2-(3-nitrophenyl)propanoate” is C12H15NO4 . The average mass is 237.252 Da and the monoisotopic mass is 237.100113 Da .

Scientific Research Applications

Synthesis and Medicinal Applications

Research includes the development of antimalarial agents through the synthesis of complex organic molecules. For instance, Werbel et al. (1986) synthesized a series of compounds related to the query chemical for antimalarial activity evaluation, indicating the potential of such compounds in medicinal chemistry (Werbel et al., 1986).

Catalysis and Chemical Synthesis

Rimkus and Sewald (2003) demonstrated the enantioselective synthesis of β2-homoamino acids via catalysis, showcasing the relevance of nitroolefin compounds in producing important synthetic intermediates (Rimkus & Sewald, 2003).

Enzyme Mimicry and Substrate Specificity

Fenger and Bols (2010) explored the use of cyclodextrins modified with propanoate groups, similar in structure to the query compound, as enzyme mimics in catalysis, showing the utility of such compounds in biochemistry (Fenger & Bols, 2010).

Peptide Synthesis

The structural characteristics of ortho-nitrophenyl esters, closely related to the query compound, have been investigated for their utility in peptide synthesis. Crisma and Toniolo (2002) detailed the preparation and implications of these compounds in synthesizing peptides, revealing the compound's role in organic synthesis (Crisma & Toniolo, 2002).

Environmental Bioremediation

A study by Bhushan et al. (2000) on the chemotaxis and biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 illustrates the environmental application of such chemicals in bioremediation efforts, highlighting the degradation pathways of nitrophenol pollutants (Bhushan et al., 2000).

properties

IUPAC Name

methyl 2-methyl-2-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYZPBKSIFDTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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